molecular formula C10H18N2O B8477074 1-Hexyl-5-hydroxymethylimidazole

1-Hexyl-5-hydroxymethylimidazole

Cat. No.: B8477074
M. Wt: 182.26 g/mol
InChI Key: UFYUACSFDKLHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hexyl-5-hydroxymethylimidazole is a strategic chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a 5-hydroxymethyl functional group grafted onto a 1-hexyl-imidazole core, a structure recognized as a key synthon in the development of novel therapeutic agents, particularly farnesyl transferase inhibitors investigated as anticancer agents . The imidazole ring is a fundamental building block in biology and medicinal chemistry, found in natural products like histidine and serving as the core structure for a wide array of pharmaceuticals . This scaffold is amphoteric, meaning it can act as both an acid and a base, and is highly polar, which can improve the solubility and pharmacokinetic parameters of drug candidates . The incorporation of the hexyl chain is intended to enhance lipophilicity, potentially improving cell membrane permeability. Meanwhile, the hydroxymethyl group is a versatile handle for further synthetic modification; it can be used to link other pharmacophores, create prodrugs to enhance aqueous solubility, or be converted into other functional groups like aldehydes or carboxylic acids . Researchers value this compound for constructing more complex molecules, especially in developing potential anticancer, antimicrobial, and antifungal agents, given the proven track record of imidazole-based drugs in these areas . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

(3-hexylimidazol-4-yl)methanol

InChI

InChI=1S/C10H18N2O/c1-2-3-4-5-6-12-9-11-7-10(12)8-13/h7,9,13H,2-6,8H2,1H3

InChI Key

UFYUACSFDKLHQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C=NC=C1CO

Origin of Product

United States

Strategic Importance of Imidazole Architectures in Contemporary Chemical Sciences

The imidazole (B134444) nucleus is a recurring motif in a multitude of biologically active molecules and functional materials. Its strategic importance stems from a combination of factors, including its aromaticity, amphoteric nature, and ability to engage in various non-covalent interactions. nih.govnih.gov The two nitrogen atoms within the ring—one pyrrole-like and one pyridine-like—allow the imidazole moiety to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like enzymes and receptors. ontosight.ai

In the realm of medicinal chemistry, imidazole-based compounds have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. nih.govuq.edu.au The blockbuster anti-ulcer drug cimetidine, one of the earliest examples of a rationally designed drug, features an imidazole core, underscoring the therapeutic potential of this heterocyclic system. More recent research has explored N-alkylimidazole derivatives, such as hexylimidazole, as potential inhibitors of quorum sensing in bacteria like Pseudomonas aeruginosa, a mechanism that could offer a novel approach to combating antimicrobial resistance. nih.gov

Beyond pharmaceuticals, imidazole architectures are integral to the development of advanced materials. They are key components in certain ionic liquids, which are valued for their low volatility and high thermal stability. diva-portal.org Furthermore, imidazole derivatives are being investigated for their applications in creating sustainable materials, such as specialized polymers and functionalized surfaces for catalysis and environmental remediation, including the capture of heavy metals and carbon dioxide. nih.gov

Historical Context and Evolution of Research on Substituted Hydroxymethylimidazoles

The journey of imidazole (B134444) chemistry began in 1858 with the first synthesis of the parent compound by Heinrich Debus. nih.gov Since then, the functionalization of the imidazole ring has been a central theme in organic synthesis, leading to a vast library of derivatives with diverse properties. Among these, hydroxymethylimidazoles have garnered interest due to the reactive hydroxymethyl group, which can serve as a handle for further chemical modifications.

One of the simplest members of this subclass, 4(5)-(Hydroxymethyl)imidazole, is commercially available and serves as a building block in organic synthesis. sigmaaldrich.comsigmaaldrich.com Its properties, such as a melting point of 88-92 °C, have been documented. sigmaaldrich.comsigmaaldrich.com The synthesis of more complex derivatives, such as 1-Benzyl-5-hydroxymethyl-imidazole, has been reported through methods like the desulfurization of a corresponding mercaptoimidazole precursor. prepchem.com

Research into substituted hydroxymethylimidazoles has also extended to the synthesis of compounds with potential therapeutic applications. For instance, a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. nih.gov These studies highlight the synthetic accessibility and the potential for biological activity within the hydroxymethylimidazole scaffold, yet a systematic exploration of 1-alkyl-5-hydroxymethylimidazoles remains conspicuously absent.

Current Research Gaps and Future Directions in 1 Hexyl 5 Hydroxymethylimidazole Chemistry

Regioselective Functionalization Strategies for Imidazole Core

The precise placement of the hexyl group at the N-1 position and the hydroxymethyl group at the C-5 position is paramount in the synthesis of this compound. This requires a deep understanding of the reactivity of the imidazole core and the application of specific synthetic strategies.

N-Alkylation Approaches for 1-Substitution

The introduction of an alkyl group, such as a hexyl chain, onto one of the nitrogen atoms of the imidazole ring is a fundamental step. This N-alkylation can be achieved through various methods, with the choice of reagents and conditions influencing the regioselectivity, particularly in unsymmetrically substituted imidazoles. nih.govotago.ac.nz

A common approach involves the reaction of an imidazole with an alkyl halide. google.com For the synthesis of this compound, this would typically involve reacting a pre-functionalized 4(5)-hydroxymethylimidazole with 1-bromohexane (B126081) or a similar hexyl halide. The reaction is often carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. google.com The choice of base and solvent can significantly impact the outcome, with stronger bases and polar aprotic solvents generally favoring the reaction. google.comrsc.orgresearchgate.net

For instance, a process for preparing 1-alkylimidazoles involves heating a mixture of an imidazole, a base like potassium hydroxide, and a non-reactive aromatic solvent to between 75°C and 115°C, followed by the addition of the alkyl halide. google.com Another method describes the N-alkylation of imidazole and its derivatives using alkyl halides in the presence of solid-base catalysts, such as alkali-metal doped carbons, which can offer a greener, solvent-free alternative. rsc.orgresearchgate.net

It is important to note that in an unsymmetrically substituted imidazole, such as 4(5)-hydroxymethylimidazole, N-alkylation can lead to a mixture of two isomers: the 1,4- and 1,5-disubstituted products. The regioselectivity is influenced by both steric and electronic factors. otago.ac.nz The presence of an electron-withdrawing group at the 4(5)-position can direct alkylation to the more remote nitrogen. otago.ac.nz

Directed Functionalization at the 5-Position for Hydroxymethyl Group Incorporation

The introduction of a hydroxymethyl group at the C-5 position of the imidazole ring is another critical transformation. This can be achieved either by starting with a pre-functionalized precursor or by direct functionalization of the imidazole core.

One direct approach is the hydroxymethylation of an imidazole derivative with formaldehyde (B43269). google.comyoutube.comacs.org For example, 4(5)-hydroxymethyl-5(4)-methylimidazole can be prepared by reacting 4-methylimidazole (B133652) with formaldehyde in a concentrated aqueous sodium chloride solution in the presence of a strong inorganic base. google.com A similar strategy could potentially be applied to a 1-hexylimidazole to introduce the hydroxymethyl group, although the regioselectivity of this reaction would need to be carefully controlled.

Alternatively, the hydroxymethyl group can be introduced via the reduction of a corresponding carboxylic acid or ester at the C-5 position. This would involve the initial synthesis of a 1-hexylimidazole-5-carboxylic acid or its ester, followed by reduction using a suitable reducing agent like lithium aluminum hydride.

Furthermore, palladium-catalyzed direct C-5 arylation of imidazoles has been demonstrated, suggesting the potential for other C-5 functionalizations. researchgate.netnih.govacs.org While these methods primarily focus on arylation, they highlight the possibility of activating the C-5 position for the introduction of other functional groups, including a hydroxymethyl precursor.

Catalytic Oxidation and Cleavage Protocols for Precursor Modification

In some synthetic routes, it is advantageous to introduce the desired functional groups by modifying a precursor molecule. Catalytic oxidation and cleavage reactions are powerful tools in this regard.

Oxidative Cleavage of 2-Mercaptoimidazole (B184291) Derivatives

A versatile method for preparing substituted imidazoles involves the use of 2-mercaptoimidazole derivatives as intermediates. chemicalbook.comgoogle.comgoogle.comacs.org The mercapto group can be readily introduced and subsequently removed through oxidative cleavage.

For the synthesis of this compound, a potential route would involve the initial synthesis of 1-hexyl-5-hydroxymethyl-2-mercaptoimidazole. This can be achieved by reacting dihydroxyacetone dimer, hexylamine, and potassium thiocyanate. google.com The subsequent removal of the mercapto group can be accomplished using an oxidizing agent like nitric acid. For example, the synthesis of 1-benzyl-5-hydroxymethyl-imidazole has been reported from 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole by treatment with nitric acid. prepchem.com This strategy offers a pathway to the desired product by first constructing the core imidazole ring with the necessary substituents and then removing the temporary mercapto group.

Transition Metal-Catalyzed Oxidation Reactions

Transition metal catalysis offers a broad spectrum of reactions for the functionalization of heterocyclic compounds, including imidazoles. beilstein-journals.orgresearchgate.netbits-pilani.ac.inresearchgate.netacs.org While direct oxidation to introduce a hydroxymethyl group is less common, transition metal catalysts can be employed to oxidize a precursor functional group at the C-5 position.

For instance, a methyl group at the C-5 position could potentially be oxidized to a hydroxymethyl group using a transition metal catalyst under controlled conditions. More commonly, transition metal-catalyzed reactions are used for C-H functionalization, which can be a precursor to introducing the hydroxymethyl group. researchgate.netnih.govacs.orgbits-pilani.ac.innih.gov For example, a palladium-catalyzed C-H arylation at the C-5 position could be followed by further transformations of the aryl group to ultimately yield a hydroxymethyl group.

Multicomponent Reactions in the Synthesis of Imidazole Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. wikipedia.orgscribd.comijprajournal.comresearchgate.netiau.irorganic-chemistry.orgslideshare.netresearchgate.netrsc.orgacs.orgingentaconnect.com The Debus-Radziszewski imidazole synthesis is a classic example of an MCR used for the preparation of imidazoles. wikipedia.orgscribd.comijprajournal.comresearchgate.netslideshare.net

This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgscribd.comresearchgate.net To synthesize this compound using this approach, one could envision a reaction between a suitable 1,2-dicarbonyl compound, an aldehyde that can provide the C-5 hydroxymethyl group (or a precursor), and hexylamine. The choice of the dicarbonyl and aldehyde components would be crucial for achieving the desired substitution pattern. While the traditional Debus-Radziszewski synthesis can sometimes suffer from low yields and side reactions, modern modifications have improved its efficiency. ijprajournal.com

The use of MCRs offers a convergent and atom-economical approach to the imidazole scaffold, potentially reducing the number of synthetic steps and purification procedures required compared to more linear synthetic strategies.

Emerging Flow Chemistry Techniques for Scalable Synthesis

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering numerous advantages over traditional batch processing, such as enhanced safety, improved reaction control, higher yields, and greater scalability. While specific literature on the flow synthesis of this compound is not extensively detailed, the principles of flow chemistry can be applied to its production, drawing parallels from the synthesis of other substituted imidazoles and heterocyclic compounds. nih.govresearchgate.net

A hypothetical flow synthesis of this compound could involve the reaction of a suitable N-hexyl-α-amino aldehyde or its precursor with a source of the C2-N3 imidazole fragment under continuous flow conditions. The use of microreactors would allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is often crucial for optimizing the yield and purity of the final product. researchgate.net

The benefits of a flow-based approach include the ability to safely handle reactive intermediates and reagents by maintaining small reaction volumes at any given time. Furthermore, in-line purification techniques, such as supported scavengers or catch-and-release resins, can be integrated into the flow system to streamline the workup process and deliver a high-purity product without the need for traditional batch chromatography. thieme-connect.deunimi.it This approach not only accelerates the synthesis but also minimizes waste generation, aligning with the principles of green chemistry.

ParameterBatch Synthesis (Hypothetical)Flow Synthesis (Hypothetical)
Reaction Time 12 - 24 hours15 - 60 minutes
Typical Yield 60 - 75%80 - 95%
Purification Column ChromatographyIn-line purification
Scalability LimitedHigh
Safety Handling of bulk reactive intermediatesSmall volumes of reactive intermediates

Synthetic Pathways to Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its chemical properties. Synthetic strategies typically involve modifications at the N-1 hexyl group, the C-5 hydroxymethyl group, or the imidazole core itself.

One common approach to generating analogues is to vary the alkyl chain at the N-1 position. This can be achieved by reacting the parent imidazole, 5-(hydroxymethyl)imidazole, with a variety of alkyl halides or other electrophiles. For instance, reacting 5-(hydroxymethyl)imidazole with different alkyl bromides (e.g., ethyl bromide, butyl bromide, octyl bromide) in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF) would yield a series of 1-alkyl-5-hydroxymethylimidazole analogues. nih.gov

Derivatives can also be synthesized by modifying the hydroxymethyl group at the C-5 position. For example, etherification of the hydroxyl group can be accomplished by treating this compound with an alkyl or aryl halide in the presence of a base. This would lead to the formation of 1-Hexyl-5-(alkoxymethyl)imidazoles or 1-Hexyl-5-(aryloxymethyl)imidazoles. nih.gov Esterification of the hydroxyl group is another viable pathway to derivatives, which can be achieved by reacting the parent compound with acyl chlorides or carboxylic anhydrides.

Furthermore, modifications to the imidazole ring itself can be envisioned. For example, electrophilic substitution reactions, such as bromination or nitration, could potentially introduce substituents at the C-2 or C-4 positions of the imidazole ring, although regioselectivity might be a challenge.

The table below outlines some potential synthetic pathways to analogues and derivatives of this compound.

Target Analogue/DerivativeSynthetic PrecursorsGeneral Reaction Conditions
1-Ethyl-5-hydroxymethylimidazole5-(Hydroxymethyl)imidazole, Ethyl bromideNaH, DMF, Room Temperature
1-Butyl-5-hydroxymethylimidazole5-(Hydroxymethyl)imidazole, Butyl bromideNaH, DMF, Room Temperature
1-Hexyl-5-(methoxymethyl)imidazoleThis compound, Methyl iodideNaH, THF, 0 °C to Room Temperature
1-Hexyl-5-(benzyloxymethyl)imidazoleThis compound, Benzyl bromideNaH, THF, 0 °C to Room Temperature
1-Hexyl-5-(acetoxymethyl)imidazoleThis compound, Acetic anhydridePyridine, Room Temperature

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H-NMR) Analysis of Alkyl and Imidazole Protons

The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the hexyl chain and the imidazole ring. Based on data from analogous 1-alkyl-imidazoles, the chemical shifts can be predicted.

The protons of the hexyl group would exhibit characteristic signals. The terminal methyl group (CH₃) protons would appear as a triplet at the most upfield position, typically around δ 0.8-0.9 ppm. The methylene (B1212753) (CH₂) groups of the hexyl chain would produce a series of multiplets in the region of δ 1.2-1.8 ppm. The methylene group directly attached to the imidazole nitrogen (N-CH₂) would be deshielded and is expected to resonate as a triplet further downfield, likely in the range of δ 3.9-4.2 ppm.

The protons on the imidazole ring itself would have distinct chemical shifts. The proton at the C2 position typically appears as a singlet around δ 7.4-7.6 ppm. The proton at the C4 position would also be a singlet, expected in the region of δ 6.8-7.1 ppm. The protons of the hydroxymethyl group (CH₂OH) would likely appear as a singlet around δ 4.5-4.7 ppm, and the hydroxyl proton (-OH) would present as a broad singlet, the position of which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Hexyl CH₃0.8 - 0.9Triplet
Hexyl (CH₂)₄1.2 - 1.8Multiplet
N-CH₂ (Hexyl)3.9 - 4.2Triplet
Imidazole C2-H7.4 - 7.6Singlet
Imidazole C4-H6.8 - 7.1Singlet
CH₂OH4.5 - 4.7Singlet
OHVariableBroad Singlet

Carbon-13 NMR (¹³C-NMR) for Carbon Framework Characterization

The ¹³C-NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.

The carbon atoms of the hexyl chain are expected to resonate in the upfield region of the spectrum. The terminal methyl carbon (CH₃) would be found at approximately δ 13-15 ppm. The four internal methylene carbons (CH₂) of the hexyl chain would appear in the range of δ 22-32 ppm. The carbon of the methylene group attached to the imidazole nitrogen (N-CH₂) would be shifted further downfield to around δ 48-50 ppm due to the electron-withdrawing effect of the nitrogen atom.

The carbons of the imidazole ring would have characteristic chemical shifts in the downfield region. The C2 carbon is typically the most deshielded, appearing around δ 135-138 ppm. The C4 and C5 carbons would be expected to resonate in the range of δ 120-130 ppm. The carbon of the hydroxymethyl group (CH₂OH) would likely be observed around δ 55-60 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Hexyl CH₃13 - 15
Hexyl (CH₂)₄22 - 32
N-CH₂ (Hexyl)48 - 50
Imidazole C5120 - 130
Imidazole C4120 - 130
Imidazole C2135 - 138
CH₂OH55 - 60

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands.

A broad absorption band is expected in the region of 3100-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the hexyl chain's alkyl groups would appear as sharp peaks in the 2850-2960 cm⁻¹ region. The C-H stretching of the imidazole ring would be observed around 3100-3150 cm⁻¹.

The C=N and C=C stretching vibrations within the imidazole ring would give rise to absorptions in the 1450-1600 cm⁻¹ range. The C-O stretching of the hydroxymethyl group would likely be found in the 1050-1150 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3100 - 3500 (broad)
Alkyl (Hexyl)C-H Stretch2850 - 2960
Imidazole RingC-H Stretch3100 - 3150
Imidazole RingC=N, C=C Stretch1450 - 1600
HydroxymethylC-O Stretch1050 - 1150

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in its structural elucidation.

For this compound (C₁₀H₁₈N₂O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (182.26 g/mol ). High-resolution mass spectrometry would provide a more precise mass, confirming the elemental composition.

The fragmentation pattern would likely involve the cleavage of the hexyl chain. Common fragments would include the loss of alkyl radicals, leading to peaks corresponding to [M - CnH2n+1]⁺. A significant fragment would likely be the tropylium-like ion resulting from the cleavage of the bond beta to the imidazole ring. Another characteristic fragmentation pathway would involve the loss of the hydroxymethyl group.

X-ray Crystallography for Solid-State Molecular Conformation and Packing in Related Imidazole Derivatives

While a crystal structure for this compound is not currently available, analysis of related compounds, such as 1H-imidazole-1-methanol, provides valuable insights into the expected solid-state conformation and intermolecular interactions. nih.govresearchgate.netnsf.gov

In the crystal structure of 1H-imidazole-1-methanol, the molecules are linked through O-H···N hydrogen bonds in a head-to-tail fashion, forming three-membered macrocycles. nih.govresearchgate.netnsf.gov This suggests that this compound would also likely exhibit strong hydrogen bonding between the hydroxyl group of one molecule and the non-substituted nitrogen of the imidazole ring of a neighboring molecule.

Computational Chemistry and Theoretical Investigations of 1 Hexyl 5 Hydroxymethylimidazole Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, electron density distribution, and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. acs.org It offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like 1-Hexyl-5-hydroxymethylimidazole.

A key application of DFT is geometry optimization, where the algorithm systematically alters the molecular structure to find the lowest energy conformation, also known as the equilibrium geometry. This process yields precise information on bond lengths, bond angles, and dihedral angles. For an analogue like this compound, DFT calculations, for instance using the B3LYP functional with a 6-31+G(d,p) basis set, can predict the precise arrangement of atoms. acs.org The hexyl chain is expected to adopt a staggered conformation to minimize steric hindrance, while the hydroxymethyl group's orientation relative to the imidazole (B134444) ring will be determined by a combination of steric and electronic effects, including potential intramolecular hydrogen bonding.

The following table presents representative optimized geometric parameters for a simplified analogue, 1-methyl-5-hydroxymethylimidazole, calculated using DFT. These values provide a baseline for understanding the geometry of the larger hexyl-substituted compound.

ParameterBond/AngleCalculated Value
Bond LengthN1-C21.37 Å
Bond LengthC4-C51.38 Å
Bond LengthC5-C6 (C of CH2OH)1.51 Å
Bond AngleC2-N1-C5108.5°
Dihedral AngleC4-C5-C6-O~60° or ~180°

Note: These are typical values for substituted imidazoles and may vary slightly based on the specific computational method and basis set used.

Energy calculations performed using DFT provide the total electronic energy of the optimized structure. This data is crucial for determining the relative stability of different conformers or isomers. For this compound, DFT can be used to compare the energies of various rotational isomers of the hexyl chain and the hydroxymethyl group to identify the most stable conformations in the gas phase or in solution, often simulated using models like the Conductor-like Screening Model (COSMO). nih.gov

Quantum chemical methods are also proficient at predicting spectroscopic data, which is invaluable for interpreting experimental spectra.

Infrared (IR) Frequencies: DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. researchgate.net By analyzing the vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as the stretching or bending of bonds. For this compound, key predicted vibrations would include the O-H stretch of the hydroxyl group (typically a broad band around 3300-3500 cm⁻¹), C-H stretches of the alkyl chain and imidazole ring (around 2900-3100 cm⁻¹), C=N and C=C stretching vibrations of the imidazole ring (in the 1500-1650 cm⁻¹ region), and the C-O stretch of the primary alcohol (around 1050 cm⁻¹). acs.orgresearchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) formalism within a DFT framework. nih.govscm.com These calculations determine the magnetic shielding around each nucleus (e.g., ¹H, ¹³C), which is then converted to a chemical shift value relative to a standard reference like tetramethylsilane (B1202638) (TMS). nih.gov For this compound, theoretical predictions can help assign the signals in its ¹H and ¹³C NMR spectra. For instance, the protons on the imidazole ring are expected to appear at distinct chemical shifts, while the protons of the hexyl chain would show characteristic multiplets. The accuracy of these predictions is generally high, with errors for ¹H often below 0.5 ppm and for ¹³C below 6 ppm, depending on the computational level. nih.gov

Below is a table of predicted ¹H NMR chemical shifts for 1-methylimidazole, which serves as a model for the core structure.

ProtonPredicted Chemical Shift (ppm)Experimental (CDCl₃)
H2~7.4 - 7.67.39
H4~7.0 - 7.27.01
H5~6.9 - 7.16.86
N-CH₃~3.6 - 3.83.64

Source: Predicted values are typical for DFT calculations. Experimental values from ChemicalBook for 1-methylimidazole. chemicalbook.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics excels at describing the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. comp-gag.org MD simulations solve Newton's equations of motion for a system of particles, where the forces between particles are described by a "force field." researchgate.net

For this compound, MD simulations are particularly useful for conformational analysis. The long, flexible hexyl chain can adopt numerous conformations. An MD simulation, typically lasting from nanoseconds to microseconds, can explore this vast conformational space, revealing the most populated shapes of the molecule and the dynamics of transitions between them.

Furthermore, MD simulations provide unparalleled insight into intermolecular interactions. By placing the imidazole derivative in a simulation box with solvent molecules (e.g., water), one can study solvation effects explicitly. nih.gov These simulations can map the distribution of water molecules around the solute, identifying key hydrogen bonding interactions between the solvent and the imidazole's nitrogen atoms and hydroxymethyl group. researchgate.net Such studies have shown that in aqueous mixtures with alkylimidazoles, water can form extensive hydrogen-bonded networks and clusters that influence the mixture's properties. researchgate.net The simulations can also quantify the interaction energy between the solute and solvent, providing a measure of its solubility.

Computational Studies on Reaction Pathways and Mechanisms for Synthesis and Derivatization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis and derivatization of this compound, theoretical studies can map out entire reaction pathways.

One common synthesis route for N-substituted imidazoles involves the alkylation of an imidazole precursor. mdpi.com Computational methods can model the transition states and intermediates of this reaction, for example, an SN2 reaction between an imidazolate anion and 1-bromohexane (B126081). By calculating the activation energies for different potential pathways, chemists can predict the most favorable reaction conditions and understand potential side reactions.

Similarly, for derivatization reactions, such as the esterification of the hydroxymethyl group, computational studies can provide mechanistic clarity. DFT calculations can model the reactants, the tetrahedral intermediate, and the products, along with the transition states connecting them. This allows for a quantitative analysis of the reaction's energy profile, helping to rationalize why certain catalysts or reaction conditions are more effective. For instance, studies on the synthesis of various imidazole derivatives often employ computational docking and other in silico methods to understand the reaction steps and predict outcomes. nih.govnih.gov

Theoretical Analysis of Substituent Effects on Imidazole Ring Properties

The electronic properties of the imidazole ring are highly sensitive to the nature of its substituents. Theoretical analysis provides a quantitative framework for understanding these substituent effects.

The hexyl group at the N1 position is primarily an electron-donating group (EDG) through an inductive effect. The hydroxymethyl group at the C5 position also influences the ring's electronics. Computational analysis, through methods like Natural Bond Orbital (NBO) analysis, can quantify the charge distribution across the imidazole ring. This reveals how the substituents polarize the ring and affect the electron density at each atom.

Substituent effects also modulate the aromaticity and reactivity of the imidazole ring. Theoretical studies on substituted imidazoles have shown that electron-donating groups tend to increase the electron density on the ring carbons, potentially enhancing their reactivity towards electrophiles. nih.gov Conversely, electron-withdrawing groups decrease the ring's aromaticity when attached to a nitrogen atom. acs.org The impact of the hexyl and hydroxymethyl groups on properties like the pKa of the imidazole ring can also be calculated, providing insights into its acid-base behavior.

In-depth Analysis of this compound Reveals Scant Coordination Chemistry Data

Despite a comprehensive search of available scientific literature, detailed research and specific data concerning the coordination chemistry of the chemical compound this compound are exceptionally scarce. Extensive database queries for complexation studies with transition metal ions such as cobalt(II), nickel(II), copper(II), and zinc(II), as well as investigations into its role as a ligand in supramolecular assemblies, have yielded no specific results for this particular molecule.

While the broader family of imidazole derivatives is well-documented in coordination chemistry, forming a vast array of metal complexes and advanced materials like metal-organic frameworks (MOFs), specific experimental data for this compound remains elusive. The influence of its distinct structural features—the N-hexyl chain and the C5-hydroxymethyl group—on its coordination behavior has not been the subject of published research to date.

General principles of coordination chemistry allow for predictions about its potential behavior. The imidazole ring offers a nitrogen donor atom for coordination to metal ions. rsc.orgresearchgate.net The hydroxymethyl group at the 5-position introduces a potential oxygen donor, which could lead to chelation or bridging behavior, linking multiple metal centers. wikipedia.orgresearchgate.net However, without experimental evidence, such as crystal structures or spectroscopic data, these remain theoretical possibilities for this specific compound.

Similarly, there is no published research on the stereochemical implications of the hydroxymethyl substituent in complexes of this compound or its incorporation into supramolecular structures like coordination polymers and MOFs. nih.govrsc.org The self-assembly processes of this specific ligand in solution or the solid state with metal ions have also not been documented.

Coordination Chemistry of 1 Hexyl 5 Hydroxymethylimidazole As a Ligand

Ligand Field Theory and Electronic Spectra of Metal Complexes

Following a comprehensive search of available scientific literature and chemical databases, no specific research findings, detailed data, or established data tables concerning the ligand field theory and electronic spectra of metal complexes involving 1-hexyl-5-hydroxymethylimidazole could be located.

The study of a ligand's effect on the electronic structure of a metal ion is a fundamental aspect of coordination chemistry. This analysis is primarily conducted through the application of Ligand Field Theory (LFT), which provides a quantum mechanical description of the bonding and orbital energy levels in metal complexes. researchgate.netresearchgate.net The electronic spectra of these complexes, measured by UV-Visible spectroscopy, offer experimental evidence of the d-orbital splitting and are crucial for determining key LFT parameters such as the crystal field splitting parameter (10Dq or Δo) and the Racah interelectronic repulsion parameter (B). dalalinstitute.comnih.gov

Typically, the investigation of a novel ligand like this compound would involve the synthesis and isolation of its coordination complexes with various transition metals. uobaghdad.edu.iqzkdx.ch Subsequent characterization using techniques such as single-crystal X-ray diffraction would reveal the precise coordination geometry. Spectroscopic analysis, particularly UV-Visible spectroscopy, would then be employed to record the electronic transitions.

From these spectra, the energies of the d-d transitions are used to calculate the ligand field parameters. These parameters provide insight into the ligand's field strength (spectrochemical series) and the degree of covalency in the metal-ligand bond (nephelauxetic effect). researchgate.net

Unfortunately, no such studies appear to have been published for this compound. While research exists for other imidazole-containing ligands, google.com this information cannot be extrapolated to the specific compound of interest due to the unique electronic and steric influences of the 1-hexyl and 5-hydroxymethyl substituents. The hexyl group introduces significant steric bulk and the hydroxymethyl group offers an additional potential coordination site, both of which would profoundly impact the ligand field environment compared to simpler imidazoles.

Therefore, the detailed research findings and data tables requested for the electronic spectra and ligand field parameters of this compound complexes are not available in the current body of scientific literature.

Applications of 1 Hexyl 5 Hydroxymethylimidazole in Specialized Materials Science

Development of Stimuli-Responsive Polymeric Materials

Stimuli-responsive polymers, often termed "smart" materials, are macromolecules that undergo significant, reversible changes in their properties in response to external triggers like temperature, pH, or light. nih.gov The incorporation of functional monomers such as 1-Hexyl-5-hydroxymethylimidazole into polymer chains allows for the creation of materials with tunable and responsive behaviors, driven by the non-covalent interactions of the imidazole (B134444) and hydroxymethyl groups.

A key characteristic of some stimuli-responsive polymers in solution is the presence of a miscibility gap, leading to either a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). acs.org Polymers exhibiting UCST behavior are soluble at higher temperatures but phase-separate upon cooling. acs.org This phenomenon is often driven by strong intermolecular interactions, such as hydrogen bonding, which dominate at lower temperatures, leading to polymer aggregation and insolubility. researchgate.net

Research has demonstrated that polymers incorporating imidazole derivatives can exhibit UCST behavior in aqueous solutions. For instance, copolymers of N-vinylimidazole and a closely related compound, 1-vinyl-2-(hydroxymethyl)imidazole, display UCST-type transitions in water. nih.gov The cloud point, or transition temperature, of these copolymers can be precisely controlled by altering the ratio of the comonomers, ranging from 19 °C to 41 °C. nih.gov Similarly, poly(3-imidazolyl-2-hydroxypropyl methacrylate) (PiGMA), which also contains imidazole and hydroxyl groups, shows tunable UCST properties that are sensitive to both pH and the polymer's molecular weight. researchgate.netrsc.org The transition temperature (T_c) for PiGMA can be adjusted across a wide range, for example, from 20.4 °C to 89.7 °C, by changing the solution pH from 6.2 to 6.5. rsc.org

The functionality of stimuli-responsive and other advanced polymeric materials is fundamentally governed by supramolecular interactions. nih.govnih.gov These non-covalent forces, including hydrogen bonding, hydrophobic interactions, and π-π stacking, dictate the polymer's conformation, assembly, and response to external cues. nih.govnih.gov

Hydrogen bonding is a particularly powerful tool in designing polymeric materials. unacademy.com It is a directional and strong non-covalent interaction that can create ordered structures and drive phenomena like UCST behavior. unacademy.comresearchgate.net In polymers containing this compound, two primary sites for hydrogen bonding exist: the hydroxyl (-OH) group of the hydroxymethyl substituent and the N-H group of the imidazole ring. nih.govunacademy.com These groups can act as both hydrogen bond donors and acceptors, allowing for the formation of extensive intermolecular and intramolecular networks. At temperatures below the UCST, these hydrogen bonds between polymer chains are favored over polymer-water interactions, leading to aggregation and phase separation. researchgate.net As the temperature rises, these intermolecular hydrogen bonds break, and interactions with water become more favorable, resulting in dissolution of the polymer. researchgate.net

In concert with hydrogen bonding, the hydrophobic hexyl chain on the imidazole ring plays a crucial role. Hydrophobic effects, driven by the tendency of nonpolar groups to minimize contact with water, can promote the self-assembly of polymer chains into specific architectures, such as fibrillar aggregates. rsc.org The interplay between directional hydrogen bonding and non-specific hydrophobic interactions allows for complex and tunable self-assembly processes in aqueous environments. rsc.org Therefore, the structure of this compound is well-suited for creating supramolecular polymer systems where both hydrogen bonding and hydrophobic forces cooperate to define the material's structure and responsiveness.

Proton Conduction Mechanisms in Imidazole-Based Polymer Electrolytes

Imidazole and its derivatives are highly promising materials for anhydrous (water-free) proton exchange membranes (PEMs) for use in fuel cells operating at temperatures above 100 °C. acs.org At these temperatures, conventional water-dependent membranes dehydrate and lose conductivity. Imidazole, however, can facilitate proton transport through a different mechanism, offering a pathway to high-performance, high-temperature fuel cells. acs.orgnih.gov Liquid imidazole itself has a notable proton conductivity of 10⁻³ S/cm near its melting point of 90 °C. acs.org

The primary mechanism for proton conduction in imidazole-based systems is structural diffusion, often referred to as a Grotthuss-type mechanism. nih.govbohrium.com This process does not involve the physical diffusion of an entire protonated molecule, but rather the "hopping" of a proton from one imidazole molecule to the next along a hydrogen-bonded chain. nih.govbohrium.com

Ab initio molecular dynamics simulations have elucidated this pathway in liquid imidazole. nih.gov The transport is dominated by structural diffusion, with the proton defect moving approximately 8 times faster than the imidazole molecules themselves. nih.govbohrium.com The process involves two key steps:

Proton Hopping: An excess proton on an imidazolium (B1220033) cation is transferred across a hydrogen bond to a neighboring neutral imidazole molecule. This step is extremely fast.

In a polymer electrolyte containing this compound, the imidazole rings would form similar hydrogen-bonded networks, creating pathways for proton hopping. The hydroxymethyl group could also participate in the hydrogen-bonding network, potentially creating additional or more robust pathways for proton transport.

The specific molecular structure of the conducting medium has a profound impact on proton conductivity. In imidazole-based polymer electrolytes, several factors related to the structure of this compound would be influential:

Alkyl Chain Length: The hexyl group influences the spacing and organization of the imidazole moieties. Studies on related systems have shown that the length of alkyl chains affects the organization and properties of the material. nih.gov In liquid crystalline systems, for example, the length of terminal alkyl chains can influence the mesophase organization, which in turn dictates the efficiency of the proton conduction pathways. researchgate.net The hexyl chain could create hydrophobic domains, potentially leading to nano-segregation and the formation of well-defined proton-conducting channels, which could enhance conductivity.

Hydrogen-Bonding Groups: The presence of the hydroxymethyl group provides an additional site for forming hydrogen bonds. This could lead to a more extensive and stable hydrogen-bond network compared to unsubstituted imidazoles, facilitating more efficient Grotthuss-type proton transfer.

By tuning these structural features, it is possible to engineer materials like those based on this compound for optimal performance in anhydrous proton-conducting applications.

Corrosion Inhibition Properties and Surface Science Applications

Organic compounds containing heteroatoms like nitrogen and oxygen, along with π-electrons, are effective corrosion inhibitors for metals, particularly in acidic environments. bohrium.com Imidazole derivatives have been extensively studied for this purpose due to their ability to adsorb strongly onto metal surfaces, forming a protective barrier that slows down the corrosion process. bohrium.comresearchgate.net

The mechanism of inhibition involves the adsorption of the inhibitor molecule onto the metal surface. This can occur through:

Chemisorption: The sharing of electrons between the nitrogen atoms' lone pairs or the π-electrons of the imidazole ring and the vacant d-orbitals of the metal.

Physisorption: Electrostatic interaction between a charged metal surface and charged inhibitor molecules.

The structure of this compound makes it a potentially excellent corrosion inhibitor. The imidazole ring provides the primary sites for adsorption through its nitrogen atoms and π-electron system. The substituents on the ring significantly modulate its effectiveness.

Studies on similar imidazolium-based ionic liquids have shown that the length of the alkyl chain plays a critical role in inhibition performance. For instance, an investigation of 1-hexyl-2,3-dimethyl imidazolium bromide and its longer-chain analogs revealed that corrosion inhibition performance improves as the alkyl chain length increases. nih.gov This is attributed to a hydrophobic effect, where the long alkyl chains self-assemble to form a denser, multi-layered adsorption film on the metal surface, which acts as a more effective barrier to the corrosive environment. nih.gov The hexyl group in this compound would contribute to this protective hydrophobic layer. Furthermore, the hydroxymethyl group, containing an oxygen atom, provides an additional site for coordination with the metal surface, potentially strengthening the adsorption and enhancing the inhibition efficiency.

The table below shows data for related imidazole derivatives, illustrating the effect of structure on inhibition efficiency.

InhibitorConcentration (mM)Metal/MediumInhibition Efficiency (%)Reference
1-hexyl-2,3-dimethyl imidazolium bromide (HDMIMBr)Not SpecifiedMild Steel/HCl>90 (at high temp) nih.gov
1-decyl-2,3-dimethyl imidazolium bromide (DDMIMBr)Not SpecifiedMild Steel/HCl>95 (at high temp) nih.gov
1-hexadecyl-2,3-dimethyl imidazolium bromide (C16DMIMBr)Not SpecifiedMild Steel/HCl>95 (at high temp) nih.gov

This table presents data for structurally similar compounds to illustrate the principles of corrosion inhibition by alkyl-substituted imidazoles.

Adsorption Mechanisms on Metal Surfaces

The efficacy of this compound as a surface-active agent is rooted in its ability to adsorb onto metal surfaces, a process governed by a combination of physical and chemical interactions. The imidazole ring, rich in electron density due to the presence of nitrogen atoms, along with the oxygen atom of the hydroxymethyl group, can coordinate with the vacant d-orbitals of metal atoms. This interaction is a form of chemical adsorption, or chemisorption, leading to the formation of a coordinate bond between the inhibitor molecule and the metal surface.

Simultaneously, the molecule can be physically adsorbed (physisorption) onto the metal surface. This process involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, for instance, where a metal surface is positively charged, the anionic species of the acid adsorb first, creating a negatively charged layer which then attracts the cationic form of the imidazole derivative.

The presence of the hexyl group also plays a crucial role. This long alkyl chain contributes to the formation of a more compact and ordered adsorbed layer through hydrophobic interactions. Studies on similar compounds, such as 1-hexyl-2,3-dimethyl imidazolium bromide, indicate that longer alkyl chains enhance corrosion inhibition performance due to a synergistic effect that promotes self-assembly into a multilayered adsorption film nih.gov.

The adsorption of imidazole derivatives on metal surfaces often follows the Langmuir adsorption isotherm, which presupposes the formation of a monolayer of the adsorbate on the outer surface of the adsorbent dntb.gov.uaqu.edu.qa. This suggests that the surface becomes saturated with a single layer of the inhibitor molecules.

Table 1: Adsorption Characteristics of Imidazole Derivatives on Metal Surfaces

CompoundMetalAdsorption IsothermType of AdsorptionReference
Imidazole DerivativesCarbon SteelLangmuirChemical/Physical dntb.gov.ua
Benzimidazole DerivativesMild SteelLangmuirChemical/Physical qu.edu.qa
1-hexyl-2,3-dimethyl imidazolium bromideMild SteelNot specifiedChemical/Physical nih.gov

Protective Layer Formation and Performance Evaluation

The adsorption of this compound molecules on a metal surface results in the formation of a protective barrier that isolates the metal from the corrosive environment. This film acts as a physical barrier, blocking the active sites on the metal surface where corrosion reactions would typically occur. The hydrophobic hexyl chains orient themselves away from the metal surface, creating a non-wettable layer that repels corrosive aqueous solutions.

The performance of this protective layer is evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Potentiodynamic polarization studies on closely related imidazole derivatives have shown that they act as mixed-type inhibitors dntb.gov.ua. This means they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.

Electrochemical impedance spectroscopy (EIS) measurements confirm the formation of a protective film by showing an increase in the charge transfer resistance at the metal-solution interface in the presence of the inhibitor researchgate.netsemanticscholar.org. This indicates that the adsorbed layer impedes the flow of charge, thereby slowing down the corrosion rate. The inhibition efficiency of these compounds can be significant, with some imidazole derivatives achieving over 95% efficiency at optimal concentrations dntb.gov.uaresearchgate.net. For instance, 1-Hexadecyl-3-methylimidazolium Bromide has demonstrated an inhibition efficiency of 96.9% for mild steel in an acidic medium researchgate.netsemanticscholar.org.

Table 2: Corrosion Inhibition Performance of Related Imidazole Derivatives

CompoundMetalCorrosive MediumInhibition Efficiency (%)Reference
5-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)quinolin-8-olCarbon Steel1 M HCl94.8 dntb.gov.ua
5-((2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)quinolin-8-olCarbon Steel1 M HCl95.8 dntb.gov.ua
1-Hexadecyl-3-methylimidazolium BromideMild Steel1 M HCl96.9 researchgate.netsemanticscholar.org

Role as Versatile Building Blocks in Organic Synthesis for Complex Molecular Architectures

The this compound scaffold is a valuable building block in organic synthesis for the construction of more complex molecules with potential applications in pharmaceuticals and materials science. The imidazole ring is a key component of many biologically active compounds.

The reactivity of the hydroxymethyl group and the potential for further functionalization of the imidazole ring make this compound a versatile precursor. For example, the parent compound, 4(5)-hydroxymethylimidazole, has been utilized as a key starting material in the synthesis of a prostaglandin (B15479496) analogue, 1-(6-carboxyhexyl)-5-[(E)-3-hydroxy-1-octenyl]imidazole jst.go.jp. This synthesis highlights the ability to perform regioselective alkylation on the imidazole nitrogen and further elaborate the hydroxymethyl side chain.

Furthermore, the core imidazole structure can be a central component in the synthesis of various substituted imidazoles. Research has shown the synthesis of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as potent enzyme inhibitors, demonstrating the utility of the functionalized imidazole core in medicinal chemistry nih.gov. The synthesis of diverse and highly functionalized molecules, such as 2-aminoimidazoles and other heterocyclic systems, can be achieved through multicomponent reactions involving imidazole precursors organic-chemistry.org. The Vilsmeier-Haack reaction, for instance, can be used to introduce a formyl group onto the imidazole ring, providing a handle for further synthetic transformations researchgate.net.

The ability to construct complex architectures is also evident in the synthesis of 1-benzyl-1H-imidazole-5-carboxamide derivatives, which have been investigated as potent agonists for the TGR5 receptor, a target for metabolic diseases nih.gov. These examples, while not starting directly from this compound, underscore the synthetic potential of the hydroxymethylimidazole framework for creating intricate molecular designs.

Future Research Directions and Emerging Paradigms for 1 Hexyl 5 Hydroxymethylimidazole Research

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Materials Design

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical research presents a significant opportunity to accelerate the discovery and optimization of 1-Hexyl-5-hydroxymethylimidazole-based systems. By leveraging computational power, researchers can move beyond traditional, often time-consuming, trial-and-error methodologies.

AI and ML algorithms can be trained on vast datasets of known chemical reactions to predict the most efficient synthetic routes for this compound. These models can identify optimal reaction conditions, including temperature, catalysts, and solvents, to maximize yield and minimize byproducts. This predictive capability streamlines the experimental process, saving both time and resources.

In the realm of materials science, AI and ML can be employed to design novel materials incorporating this compound with specific, tailored properties. By establishing quantitative structure-property relationships (QSPRs), these models can predict the physicochemical characteristics of new materials based on their molecular structure. This allows for the in silico screening of a multitude of potential candidates before undertaking their physical synthesis and testing, thereby expediting the development of advanced materials for targeted applications.

Table 1: Applications of AI and Machine Learning in this compound Research

Research AreaAI/ML ApplicationPotential Outcome
Predictive Synthesis Regression and classification modelsOptimized reaction conditions for higher yields and purity.
Materials Design Quantitative Structure-Property Relationship (QSPR) modelsPrediction of material properties such as thermal stability and conductivity.
High-Throughput Screening Virtual screening and molecular dockingRapid identification of promising derivatives for specific applications.

Exploration of Bio-Inspired Systems and Bioconjugation Strategies

The inherent structural features of this compound, particularly its hydroxyl group, make it a prime candidate for the development of bio-inspired systems and for use in bioconjugation. The imidazole (B134444) ring itself is a fundamental component of the amino acid histidine, which plays a critical role in numerous biological functions.

The hydroxyl moiety provides a reactive handle for covalent attachment to a wide array of biomolecules, including proteins, peptides, and nucleic acids. This opens avenues for creating sophisticated bioconjugates that synergistically combine the properties of the imidazole derivative with the biological activity of the biomacromolecule. Such hybrid materials could find applications in targeted drug delivery, advanced biosensing, and the development of biocompatible coatings for medical devices.

Furthermore, the amphiphilic nature of this compound, with its hydrophilic hydroxymethylimidazole head and hydrophobic hexyl tail, can be exploited to create self-assembling systems that mimic biological membranes or other supramolecular structures. These bio-inspired assemblies could serve as nanocarriers for therapeutic agents or as scaffolds for tissue engineering.

Advanced Spectroscopic Characterization under Operando Conditions

To gain a comprehensive understanding of the functional mechanisms of this compound in real-world applications, it is imperative to employ advanced spectroscopic techniques under operando conditions. Operando spectroscopy allows for the real-time monitoring of a material's properties as it is actively functioning within a device or during a chemical reaction. This provides invaluable insights into the dynamic molecular-level changes that govern its performance.

For instance, when this compound is integrated into an electrochemical system, such as a battery or a fuel cell, operando techniques like X-ray absorption spectroscopy and Raman spectroscopy can track changes in its electronic structure and vibrational modes during operation. This can elucidate its role in charge transfer processes, its stability over time, and its interactions with other components.

In the context of catalysis, operando infrared spectroscopy can be utilized to observe the adsorption of reactants and the formation of intermediates on catalyst surfaces modified with this compound. This detailed mechanistic information is crucial for the rational design of more efficient and selective catalysts.

Table 2: Operando Spectroscopic Techniques for Studying this compound

Spectroscopic TechniqueInformation GainedPotential Application Areas
Operando X-ray Absorption Spectroscopy (XAS)Electronic structure, oxidation state, local atomic environment.Electrochemistry, Catalysis
Operando Raman SpectroscopyVibrational modes, molecular structure, phase transitions.Batteries, Sensors, Polymerization
Operando Infrared (IR) SpectroscopyAdsorbed species, reaction intermediates, functional group changes.Catalysis, Surface Science

Multiscale Modeling and Simulation for Bridging Molecular to Macroscopic Properties

A holistic understanding of materials derived from this compound necessitates a multiscale modeling and simulation approach. This strategy connects the fundamental behavior of the molecule at the quantum level to the observable properties of the bulk material at the macroscopic scale.

At the most fundamental level, quantum mechanical methods like Density Functional Theory (DFT) can be used to probe the electronic structure, reactivity, and spectroscopic signatures of the this compound molecule. These calculations provide a foundational understanding of its intrinsic properties.

Moving to a larger scale, molecular dynamics (MD) simulations can model the collective behavior of a large number of these molecules. MD simulations can predict properties such as self-assembly, transport phenomena in liquids, and the structure of interfaces, offering insights into how the individual molecules organize to form larger structures.

Sustainability and Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry are paramount for the future development and application of this compound. This involves a concerted effort to design more environmentally benign synthetic routes and to utilize the compound in applications that contribute to sustainability.

Future research will focus on developing syntheses that minimize waste, reduce energy consumption, and utilize renewable feedstocks. This may involve exploring biocatalytic routes, where enzymes are used to carry out specific chemical transformations under mild conditions, or employing greener solvent systems.

The applications of this compound in areas such as corrosion inhibition and as a component in ionic liquids can be further optimized with sustainability in mind. For instance, designing ionic liquids with enhanced biodegradability and lower toxicity is a key research goal. A life cycle assessment of materials containing this compound will be crucial to ensure their long-term environmental compatibility and to guide the development of truly sustainable technologies.

Table 3: Application of Green Chemistry Principles to this compound

Green Chemistry PrincipleRelevance to this compound
Prevention of Waste Designing synthetic routes with high atom economy and minimal byproducts.
Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis of the imidazole core.
Design for Energy Efficiency Developing synthetic methods that proceed at ambient temperature and pressure.
Catalysis Employing catalytic reagents over stoichiometric ones to improve efficiency and reduce waste.
Design for Degradation Creating derivatives and materials that biodegrade into harmless substances after their intended use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 1-Hexyl-5-hydroxymethylimidazole to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of 5-hydroxymethylimidazole precursors. Key steps include:

  • Alkylation : Use 1-bromohexane under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous DMF or THF at 60–80°C for 12–24 hours .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to remove unreacted starting materials .
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) and adjust stoichiometry (1:1.2 molar ratio of imidazole precursor to alkylating agent) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect peaks at δ 1.2–1.5 ppm (hexyl CH₂), δ 3.8–4.1 ppm (-CH₂OH), δ 4.3–4.5 ppm (imidazole C-H), and δ 7.2–7.5 ppm (aromatic protons). Integrate peaks to confirm substituent ratios .
  • IR Spectroscopy : Look for O-H stretches (3200–3500 cm⁻¹) and C-N/C=C imidazole ring vibrations (1550–1650 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 211.2 (C₁₁H₂₀N₂O⁺) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact; wash immediately with soap and water .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in diverse chemical environments?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for nucleophilicity/electrophilicity analysis .
  • QSPR Models : Train neural networks on datasets of imidazole derivatives to predict solubility, pKa, or reaction pathways .
  • Molecular Dynamics : Simulate solvation effects in polar (water) vs. nonpolar (hexane) solvents to study aggregation behavior .

Q. What strategies resolve contradictory regioselectivity data during alkylation of imidazole derivatives?

  • Methodological Answer :

  • Regiochemical Control : Use directing groups (e.g., sulfonyl chloride at C4) to favor alkylation at C1. Alternatively, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity .
  • Isomer Separation : Utilize HPLC with a C18 column (acetonitrile/water gradient) to isolate 1-hexyl vs. 3-hexyl regioisomers .
  • Kinetic Studies : Monitor reaction intermediates via in-situ FTIR to identify rate-determining steps and adjust temperature/catalyst .

Q. How does substituent positioning influence biological activity in imidazole derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare inhibitory activity (e.g., IC₅₀) of 1-hexyl vs. 2-hexyl analogs against target enzymes (e.g., cytochrome P450) using enzyme-linked assays .
  • Docking Studies : Perform AutoDock/Vina simulations to analyze binding poses in protein active sites (e.g., imidazole ring interactions with heme iron in CYP450) .
  • Metabolic Stability : Assess half-life in liver microsomes to correlate hydrophobicity (logP) with metabolic degradation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.